molecular formula C5H3N3S B1250722 Thiazolo[4,5-d]pyrimidine CAS No. 273-99-4

Thiazolo[4,5-d]pyrimidine

Cat. No.: B1250722
CAS No.: 273-99-4
M. Wt: 137.16 g/mol
InChI Key: YWBULOYFCXZCGF-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of both thiazole and pyrimidine rings. This fusion results in a unique scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This compound derivatives have been explored for their antimicrobial, antiviral, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthis compound-2(3H)-thione, which can be further alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

Drug Discovery

Thiazolo[4,5-d]pyrimidines are recognized as a privileged scaffold in drug discovery due to their structural resemblance to purines, specifically adenine and guanine. This similarity allows them to interact with various biological targets effectively. Research has shown that these compounds can act as:

  • Corticotropin-Releasing Factor (CRF) Receptor Antagonists : A series of thiazolo[4,5-d]pyrimidines have been synthesized to inhibit CRF receptors, which are implicated in stress response and anxiety disorders. Notably, compounds such as 5c and 5f demonstrated significant effects on mRNA gene expression related to anxiety and depression .
  • Immune Modulators : These compounds have been developed for their potential in modulating immune responses, thereby providing therapeutic avenues for autoimmune diseases and other inflammatory conditions .

Anticancer Activity

Thiazolo[4,5-d]pyrimidines exhibit promising anticancer properties. Several studies have evaluated their antiproliferative activities against various cancer cell lines:

  • In Vitro Studies : A study synthesized multiple derivatives and assessed their effects on cancer cell lines such as MGC803 and GES-1. Compound 24 showed potent activity with an IC50 value of 1.03 μM against MGC803 while sparing normal cells .
  • Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis. For instance, compound 24 was found to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Properties

The antimicrobial potential of thiazolo[4,5-d]pyrimidines has been extensively studied:

  • Bacterial Inhibition : New derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain compounds were found to be more effective than traditional antibiotics like streptomycin against Gram-positive and Gram-negative bacteria .
  • Mechanism Insights : The structure-activity relationship studies indicate that specific substitutions on the thiazolo[4,5-d]pyrimidine core can enhance antibacterial efficacy, suggesting a pathway for the development of new antimicrobial agents .

Other Therapeutic Applications

Beyond the primary applications mentioned above, thiazolo[4,5-d]pyrimidines have been explored for various other therapeutic roles:

  • Antiviral Agents : Compounds derived from this scaffold have demonstrated activity against HIV-1 by inhibiting reverse transcriptase, with some derivatives showing improved potency compared to existing treatments like Etravirine .
  • Anti-inflammatory Effects : Several studies have indicated that thiazolo[4,5-d]pyrimidines possess anti-inflammatory properties, making them candidates for treating inflammatory diseases and conditions related to chronic inflammation .

Summary Table of Applications

Application TypeSpecific Activity/TargetNotable Compounds
Drug DiscoveryCRF receptor antagonists5c, 5f
AnticancerInduction of apoptosis24
AntimicrobialEffective against Gram-positive/negative bacteriaVarious derivatives
AntiviralHIV-1 reverse transcriptase inhibition19a
Anti-inflammatoryModulation of inflammatory responsesVarious derivatives

Mechanism of Action

The mechanism of action of thiazolo[4,5-d]pyrimidine derivatives varies depending on their specific biological targets. For instance:

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine can be compared with other similar heterocyclic compounds, such as:

Uniqueness: this compound stands out due to its unique combination of thiazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new therapeutic agents .

Biological Activity

Thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of appropriate thioketones with pyrimidine precursors. Various methods have been developed to create these compounds, including thio-Michael addition reactions and cyclization techniques using isothiocyanates. The resulting derivatives exhibit a range of biological activities, which can be fine-tuned by modifying substituents on the thiazolo and pyrimidine rings .

Antimicrobial Activity

Thiazolo[4,5-d]pyrimidines have demonstrated promising antimicrobial properties. A study evaluated a series of this compound derivatives against several bacterial strains, including Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that many derivatives exhibited higher antibacterial activity than streptomycin, particularly against B. subtilis and P. aeruginosa .

CompoundActivity Against B. subtilisActivity Against P. aeruginosaActivity Against E. coli
3aHighModerateLow
3cModerateHighHigh
4bHighModerateModerate

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties, particularly against HIV-1. A study reported that certain piperidine-substituted thiazolo[4,5-d]pyrimidines exhibited low nanomolar EC50 values against wild-type HIV-1 strains and showed enhanced potency against mutant strains . The structure-activity relationship analysis revealed that specific substitutions significantly improved antiviral activity.

Anticancer Activity

The anticancer potential of thiazolo[4,5-d]pyrimidines has been extensively studied. A series of derivatives were synthesized and tested against various human cancer cell lines. Notably, compound 7i demonstrated potent inhibitory effects against gastric cancer cells (MGC-803) with an IC50 value of approximately 4.64 μM, indicating strong selectivity over normal cells (GES-1) . The following table summarizes the anticancer activities observed:

CompoundCell LineIC50 (μM)Selectivity Ratio (MGC-803/GES-1)
7iMGC-8034.6412
7cHGC-275.0710
7bH16508.498

The biological mechanisms underlying the activity of thiazolo[4,5-d]pyrimidines are varied and complex. Some derivatives act as antagonists for specific receptors such as the human adenosine A3 receptor (hA3AR), while others may inhibit key enzymes involved in cellular proliferation or viral replication . For example, compound A has been identified as a TRPV1 antagonist with significant anti-inflammatory properties .

Case Studies

Several case studies highlight the therapeutic potential of thiazolo[4,5-d]pyrimidines:

  • Antimicrobial Efficacy : A study found that certain this compound derivatives outperformed traditional antibiotics in treating bacterial infections in vitro.
  • HIV Inhibition : Research demonstrated that specific modifications to the thiazolo core enhanced the efficacy of these compounds against resistant HIV strains.
  • Cancer Treatment : Clinical trials are underway to assess the safety and efficacy of promising this compound candidates in oncology settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for thiazolo[4,5-d]pyrimidine derivatives, and how do reaction conditions influence product yield?

this compound derivatives are typically synthesized via cyclocondensation reactions. For example, 4,6-dichloro-5-aminopyrimidine reacts with isothiocyanates under reflux in ethanol with triethylamine catalysis to form substituted derivatives . Alternatively, 4-chloro-2,3-dihydrothiazolidine-5-carboxaldehyde reacts with urea in ethanol under reflux to yield polysubstituted analogs . Key factors affecting yield include solvent choice (e.g., ethanol vs. DMF), temperature control, and catalyst selection (e.g., Et₃N). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography or recrystallization .

Q. How are this compound derivatives characterized structurally, and what analytical techniques are critical for validation?

Structural elucidation relies on spectral methods:

  • NMR (¹H/¹³C) identifies substituent positions and ring connectivity.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • IR spectroscopy detects functional groups like C=S or NH₂ .
    X-ray crystallography is used for absolute configuration determination, as seen in studies of CRF receptor antagonists . High-performance liquid chromatography (HPLC) ensures purity (>95%) for biological testing .

Q. What in vitro assays are employed to evaluate the antibacterial activity of this compound derivatives?

Standard protocols include:

  • Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Disk diffusion assays to assess zone-of-inhibition diameters.
    Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position show enhanced activity, likely due to improved membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound-based CRF receptor antagonists?

Key SAR insights include:

  • Substituent effects : Bulky aryl groups at the 7-position improve receptor binding affinity (e.g., IC₅₀ = 0.079 μM for this compound vs. 11.3 μM for less optimized analogs) .
  • Heterocyclic fusion : Thiazolo[4,5-d]pyrimidines exhibit superior pharmacokinetic profiles compared to pyrido[3,4-d]pyrimidines due to enhanced metabolic stability .
  • In vitro assays : Competitive binding assays using CHO-K1 cells expressing human CRF receptors validate antagonist potency .

Q. What strategies address contradictory data in this compound potency assessments across studies?

Discrepancies in IC₅₀ or MIC values often stem from:

  • Assay variability : Differences in cell lines (e.g., A375 vs. MCF-7/WT) or incubation times .
  • Compound purity : Impurities >5% can skew results, necessitating rigorous HPLC validation .
  • Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis mitigate outliers, as applied in antifungal hybrid studies .

Q. How can QSAR modeling enhance the design of this compound derivatives with anticancer activity?

Quantitative structure-activity relationship (QSAR) models use descriptors like:

  • Lipophilicity (logP) : Optimal logP ~2.5 correlates with blood-brain barrier penetration in CNS-targeting analogs .
  • Topological polar surface area (TPSA) : TPSA <90 Ų improves oral bioavailability .
    Machine learning algorithms (e.g., Random Forest) predict activity against EGFR or tubulin, as demonstrated in hybrid derivatives targeting A375 melanoma cells (IC₅₀ = 1.2–4.7 μM) .

Q. What methodologies are used to evaluate the solubility and lipophilicity of this compound hybrids?

  • Shake-flask method : Measures aqueous solubility at physiological pH (7.4).
  • Chromatographic techniques : Reverse-phase HPLC determines logP values .
    Hybrids with piperazine spacers (e.g., fluconazole-thiazolo[4,5-d]pyrimidine) show improved solubility (>50 μg/mL) due to increased hydrogen bonding capacity .

Q. How are this compound derivatives assessed for cytotoxicity in normal vs. cancer cell lines?

  • MTT assay : Measures mitochondrial activity in cancer (e.g., DU145 prostate) and normal (e.g., HaCaT keratinocyte) cells .
  • Selectivity index (SI) : SI >3 (e.g., compound 106: SI = 4.2 against A375 vs. CHO-K1) indicates therapeutic potential .
    Mechanistic studies (e.g., flow cytometry) confirm apoptosis induction via caspase-3 activation .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling this compound intermediates?

  • Personal protective equipment (PPE) : EN 374-certified gloves and flame-retardant lab coats prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S) .
  • Waste disposal : Contaminated solvents (e.g., DMF) require neutralization before disposal per EPA guidelines .

Q. How can researchers validate the reproducibility of this compound synthetic protocols?

  • Detailed reaction logs : Document temperature, stirring rate, and reagent purity.
  • Open-source data sharing : Compare yields/purity with public datasets (e.g., PubChem).
  • Collaborative trials : Multi-lab validation, as done for CRF antagonists, ensures protocol robustness .

Properties

IUPAC Name

[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)8-3-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBULOYFCXZCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438456
Record name Thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-99-4
Record name Thiazolo[4,5-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of N-cyanobismethylthiomethyl-eneimine with ethyl thioglycollate gives ethyl 2-methylthio-4-aminothiazole-5-carboxamide. Cyclization with formamide or equivalent, followed by desulfurization of the methylthio gives a thiazolopyrimidone, which can be activated by Vilsmeier reagent ,and the chloride displaced by the desired amine to give the desired thiazolo[4,5-d]pyrimidine derivatives as shown above.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Thiazolo[4,5-d]pyrimidine
Thiazolo[4,5-d]pyrimidine
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Thiazolo[4,5-d]pyrimidine
Thiazolo[4,5-d]pyrimidine

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